4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
Overview
Description
4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C16H11FO2. It is characterized by the presence of a fluorine atom, a methoxy group, and an ethynyl linkage attached to a benzaldehyde core. This compound is often used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-methoxyphenylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed, where the 4-fluorobenzaldehyde reacts with 4-methoxyphenylacetylene in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzoic acid.
Reduction: 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
- 4-Fluoro-2-((4-hydroxyphenyl)ethynyl)benzaldehyde
- 4-Fluoro-2-((4-methylphenyl)ethynyl)benzaldehyde
- 4-Fluoro-2-((4-chlorophenyl)ethynyl)benzaldehyde
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the phenyl ring (e.g., methoxy, hydroxy, methyl, chloro).
- Reactivity: These structural variations can significantly influence the reactivity and chemical behavior of the compounds.
- Applications: While all these compounds may be used in similar research contexts, their specific applications can vary based on their unique properties .
Properties
IUPAC Name |
4-fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-19-16-8-3-12(4-9-16)2-5-13-10-15(17)7-6-14(13)11-18/h3-4,6-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTGGJSRXKXQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224355 | |
Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322091-24-6 | |
Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1322091-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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